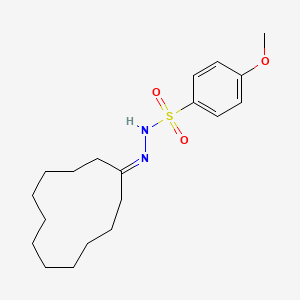
N'-cyclododecylidene-4-methoxybenzenesulfonohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclododecylidene-4-methoxybenzenesulfonohydrazide (CDMS) is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a potent inhibitor of several enzymes and has shown promising results in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of N'-cyclododecylidene-4-methoxybenzenesulfonohydrazide involves its binding to the active site of the target enzyme. This binding results in the inhibition of the enzyme's activity, which leads to the desired physiological effect. The exact mechanism of N'-cyclododecylidene-4-methoxybenzenesulfonohydrazide's binding to the enzyme active site is still under investigation, but it is believed to involve the formation of hydrogen bonds and other non-covalent interactions.
Biochemical and Physiological Effects:
N'-cyclododecylidene-4-methoxybenzenesulfonohydrazide has been shown to have several biochemical and physiological effects. Its inhibition of carbonic anhydrase has been linked to the reduction of intraocular pressure, which makes it a potential treatment for glaucoma. Its inhibition of cholinesterase has been linked to the improvement of cognitive function, which makes it a potential treatment for Alzheimer's disease. Its inhibition of urease has been linked to the reduction of gastric acid production, which makes it a potential treatment for gastric ulcers.
Vorteile Und Einschränkungen Für Laborexperimente
N'-cyclododecylidene-4-methoxybenzenesulfonohydrazide has several advantages for lab experiments. It is a potent inhibitor of several enzymes, and its synthesis method is relatively simple and yields a high purity product. However, N'-cyclododecylidene-4-methoxybenzenesulfonohydrazide also has some limitations. Its solubility in water is limited, which can make it difficult to work with in aqueous solutions. Additionally, its potency can make it difficult to determine the optimal concentration for experiments.
Zukünftige Richtungen
There are several future directions for the study of N'-cyclododecylidene-4-methoxybenzenesulfonohydrazide. One potential direction is the investigation of its potential as a treatment for other diseases, such as Parkinson's disease and cancer. Another potential direction is the development of more potent and selective inhibitors of the target enzymes. Finally, the development of new synthesis methods for N'-cyclododecylidene-4-methoxybenzenesulfonohydrazide could lead to improved yields and purity of the product.
Synthesemethoden
The synthesis of N'-cyclododecylidene-4-methoxybenzenesulfonohydrazide involves the reaction of cyclododecanone with methoxybenzenesulfonyl hydrazide in the presence of a catalytic amount of glacial acetic acid. The reaction mixture is then refluxed for several hours, and the resulting product is purified by recrystallization. The yield of the reaction is typically high, and the purity of the product can be confirmed by various analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N'-cyclododecylidene-4-methoxybenzenesulfonohydrazide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to be a potent inhibitor of several enzymes, including carbonic anhydrase, cholinesterase, and urease. These enzymes are involved in various physiological processes, and their inhibition has been linked to the treatment of several diseases such as glaucoma, Alzheimer's disease, and gastric ulcers.
Eigenschaften
IUPAC Name |
N-(cyclododecylideneamino)-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3S/c1-24-18-13-15-19(16-14-18)25(22,23)21-20-17-11-9-7-5-3-2-4-6-8-10-12-17/h13-16,21H,2-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKTUOTVZEPXTHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NN=C2CCCCCCCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]benzamide](/img/structure/B5050898.png)
![2-[(3-methylbutyl)sulfonyl]-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B5050901.png)
![N-(3,4-dimethylphenyl)-1-[(6-methyl-2-pyridinyl)carbonyl]-3-piperidinamine](/img/structure/B5050907.png)
![N-[3-(aminocarbonyl)-4-chlorophenyl]nicotinamide](/img/structure/B5050914.png)
![4-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-1,2-dimethylbenzene](/img/structure/B5050915.png)

![N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5050926.png)
![4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5050934.png)
![4-bromo-N-[4-(2,2,3,3-tetrafluoropropoxy)-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5050946.png)
![N-[2-(5-bromo-1-naphthyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide](/img/structure/B5050963.png)
![6-(6-methyl-2-pyridinyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5050964.png)

![ethyl 1-[(2-chlorophenyl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5050986.png)